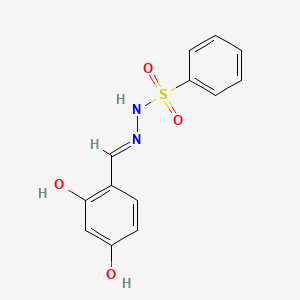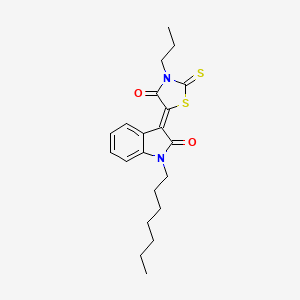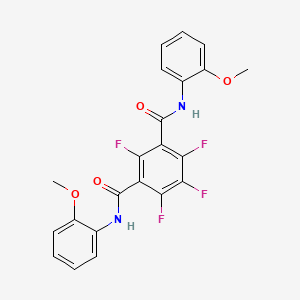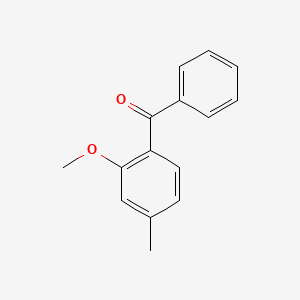![molecular formula C24H19N5O2 B11980333 N'-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11980333.png)
N'-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features an indole moiety, a naphthyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of an indole derivative with a naphthyl-substituted pyrazole. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
N’-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Biology: . This compound may be explored for similar activities.
Medicine: Due to its structural complexity, the compound could be investigated for potential therapeutic applications, such as drug development for various diseases.
Industry: The compound’s unique structure may find applications in material science, such as the development of novel polymers or advanced materials with specific properties.
作用機序
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is not well-documented. based on the known activities of indole derivatives, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both an indole and a naphthyl group, along with a pyrazole ring
特性
分子式 |
C24H19N5O2 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19N5O2/c1-31-22-11-10-15-6-2-3-8-18(15)23(22)20-12-21(28-27-20)24(30)29-26-14-16-13-25-19-9-5-4-7-17(16)19/h2-14,25H,1H3,(H,27,28)(H,29,30)/b26-14+ |
InChIキー |
HOQGEEQAQZHAQE-VULFUBBASA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B11980260.png)







![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11980319.png)
![Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-](/img/structure/B11980320.png)

